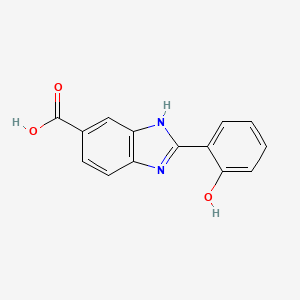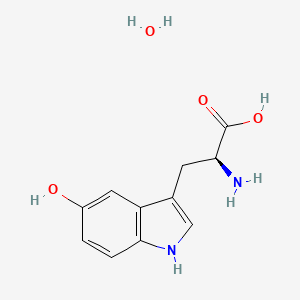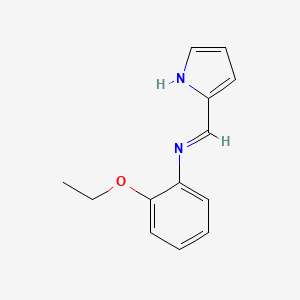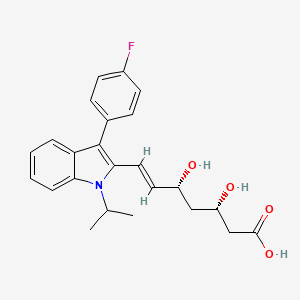
2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. A method involves the conversion of α-hydroxy benzyl benzimidazole to its α-bromo counterpart, followed by cyclocondensation with appropriate reagents to introduce various substituents, indicating the versatility of synthesis approaches for benzimidazole derivatives (Sharma, Kohli, & Sharma, 2010). Another approach utilizes salicylaldehyde, undergoing hydroxymethylation and cyclization, to achieve the desired benzimidazole framework with high fluorescence quantum yield and significant Stokes shift, showcasing the adaptability of synthetic routes based on the functionalization of the benzimidazole core (Gu An-zhong, 2010).
Molecular Structure Analysis
Benzimidazoles, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, exhibit a planar molecular structure conducive to π-π stacking interactions, which are crucial for their binding to biological targets. The flexibility in substituting at various positions on the benzimidazole ring allows for the modulation of its electronic and steric properties, significantly affecting its molecular interactions and biological activities. The molecular structure is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy, providing insights into the compound's electronic environment and structural integrity (Xia et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, participate in a variety of chemical reactions, such as N-alkylation, cycloaddition, and electrophilic substitution, reflecting their chemical versatility. These reactions are pivotal for the further functionalization of the benzimidazole core, enabling the synthesis of a wide range of derivatives with varied biological activities. The reactivity of the benzimidazole moiety is influenced by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations (Wang, Sarris, Sauer, & Djurić, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a range of compounds related to 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, demonstrating the versatility and reactivity of such compounds. For instance, novel indole-benzimidazole derivatives were prepared by condensing indole carboxylic acids with substituted o-phenylenediamines, showcasing the potential for creating diverse molecular structures (Wang et al., 2016). Additionally, benzoxazoles and benzimidazoles can be efficiently synthesized from carboxylic acids, highlighting the ease of functionalization and modification of these compounds (Wang et al., 2006).
Biological Evaluation and Therapeutic Potentials
Several studies have focused on evaluating the biological activities of benzimidazole derivatives. A notable example includes the synthesis and examination of substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids for their antiproliferative effects against breast cancer cell lines, where compounds exhibited significant activity, suggesting potential therapeutic applications (Karthikeyan et al., 2017). Another study synthesized new benzimidazoles derivatives exhibiting potent activity against Candida species, indicating their potential as antifungal agents (Göker et al., 2002).
Zukünftige Richtungen
The compound 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid has been used in the development of a fluorescence sensor targeting boronic acids for versatile application in Boron Neutron Capture Therapy . This suggests potential future directions in the development of sensors and therapeutic agents.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-12-4-2-1-3-9(12)13-15-10-6-5-8(14(18)19)7-11(10)16-13/h1-7,17H,(H,15,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMSSZACZXILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654535 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
CAS RN |
158040-76-7 |
Source


|
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)




